molecular formula C9H16BrNO3S B1346174 2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide

2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide

Cat. No.: B1346174
M. Wt: 298.2 g/mol
InChI Key: XBNZHZZZSRVSTC-UHFFFAOYSA-N
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Description

2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide is a chemical compound with a unique structure that includes a bromine atom, a dioxothiolan ring, and a methylbutanamide group

Properties

Molecular Formula

C9H16BrNO3S

Molecular Weight

298.2 g/mol

IUPAC Name

2-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylbutanamide

InChI

InChI=1S/C9H16BrNO3S/c1-6(2)8(10)9(12)11-7-3-4-15(13,14)5-7/h6-8H,3-5H2,1-2H3,(H,11,12)

InChI Key

XBNZHZZZSRVSTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1CCS(=O)(=O)C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide typically involves the bromination of a precursor compound followed by the introduction of the dioxothiolan ring and the methylbutanamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.

    Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties may reveal new drug candidates or lead compounds for medicinal chemistry.

    Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide exerts its effects involves interactions with specific molecular targets and pathways These interactions can lead to changes in cellular processes, enzyme activity, or receptor binding, depending on the context of its use

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(1,1-dioxothiolan-3-yl)benzamide
  • 2-bromo-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)benzamide

Uniqueness

Compared to similar compounds, 2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide stands out due to its specific structural features and reactivity

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